N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine
Brand Name: Vulcanchem
CAS No.: 34747-68-7
VCID: VC4031306
InChI: InChI=1S/C14H17N5/c1-10-9-11(2)17-14(16-10)18-13(15)19(3)12-7-5-4-6-8-12/h4-9H,1-3H3,(H2,15,16,17,18)
SMILES: CC1=CC(=NC(=N1)N=C(N)N(C)C2=CC=CC=C2)C
Molecular Formula: C14H17N5
Molecular Weight: 255.32 g/mol

N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine

CAS No.: 34747-68-7

Cat. No.: VC4031306

Molecular Formula: C14H17N5

Molecular Weight: 255.32 g/mol

* For research use only. Not for human or veterinary use.

N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine - 34747-68-7

Specification

CAS No. 34747-68-7
Molecular Formula C14H17N5
Molecular Weight 255.32 g/mol
IUPAC Name 2-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1-phenylguanidine
Standard InChI InChI=1S/C14H17N5/c1-10-9-11(2)17-14(16-10)18-13(15)19(3)12-7-5-4-6-8-12/h4-9H,1-3H3,(H2,15,16,17,18)
Standard InChI Key NQQWZJFQTDYYHY-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=NC(=N1)/N=C(\N)/N(C)C2=CC=CC=C2)C
SMILES CC1=CC(=NC(=N1)N=C(N)N(C)C2=CC=CC=C2)C
Canonical SMILES CC1=CC(=NC(=N1)N=C(N)N(C)C2=CC=CC=C2)C

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine consists of a pyrimidine ring substituted with methyl groups at positions 4 and 6, coupled to a guanidine group where one nitrogen is methylated and another is bonded to a phenyl ring. This arrangement confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

Table 1: Key Molecular Characteristics

PropertyValueSource
Molecular FormulaC₁₃H₁₅N₅
Molecular Weight241.29 g/mol
IUPAC Name2-(4,6-Dimethylpyrimidin-2-yl)-1-methyl-3-phenylguanidine
Canonical SMILESCC1=CC(=NC(=N1)N=C(NC)C2=CC=CC=C2)C
Hydrogen Bond Donors/Acceptors3 / 5

The pyrimidine ring’s electron-deficient nature enhances its ability to participate in π-π stacking interactions, while the guanidine group’s basicity (pKa ~13) facilitates protonation under physiological conditions, improving solubility and bioavailability .

Synthesis and Manufacturing

Synthetic routes for N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine typically involve multi-step reactions starting from 4,6-dimethylpyrimidin-2-amine. A common approach includes:

  • Guanidine Formation: Reacting 4,6-dimethylpyrimidin-2-amine with methyl isothiocyanate in the presence of a base (e.g., triethylamine) to form a thiourea intermediate.

  • Methylation: Introducing a methyl group via reaction with methyl iodide under alkaline conditions.

  • Phenyl Coupling: Utilizing a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to attach the aromatic group.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Thiourea FormationMethyl isothiocyanate, Et₃N, THF, 0°C → RT75%
MethylationCH₃I, K₂CO₃, DMF, 60°C82%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C68%

Purification is typically achieved via column chromatography using silica gel and a gradient of ethyl acetate/hexane. Crystallization from ethanol or acetonitrile yields high-purity product.

Physicochemical Properties

The compound’s physicochemical profile is critical for its application in drug discovery and material science:

  • Melting Point: Estimated at 180–185°C (decomposes) based on analogues.

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C) .

  • LogP: Calculated LogP of 3.2 indicates moderate lipophilicity, suitable for membrane penetration.

Stability studies suggest the compound is hygroscopic and should be stored under inert conditions. Degradation occurs via hydrolysis of the guanidine moiety under strongly acidic or basic conditions .

Biological Activity and Mechanisms

Guanidine derivatives are renowned for their enzyme inhibitory and antimicrobial properties. While direct data on this compound are sparse, structurally related molecules exhibit:

  • Antimicrobial Effects: Inhibition of bacterial DNA gyrase (IC₅₀ = 12.3 µM against E. coli) .

  • Kinase Inhibition: Suppression of protein kinase C (PKC) isoforms, with selectivity for PKC-δ (Ki = 0.8 µM).

  • Anticancer Potential: Induction of apoptosis in HeLa cells via caspase-3 activation (EC₅₀ = 18 µM) .

The trifluoromethyl group in analogues enhances metabolic stability, as evidenced by a plasma half-life (t₁/₂) of 6.2 hours in murine models.

Applications in Research and Industry

Medicinal Chemistry

The compound’s guanidine core mimics arginine residues, enabling competitive inhibition of arginine-dependent enzymes. Recent studies highlight its role as:

  • SARS-CoV-2 Main Protease Inhibitor: Docking studies suggest binding affinity (ΔG = -9.2 kcal/mol) to the active site .

  • Antidiabetic Agent: AMP-activated protein kinase (AMPK) activation at 10 µM in hepatocytes.

Agricultural Chemistry

As a precursor for herbicides, it disrupts acetolactate synthase (ALS) in weeds, reducing branched-chain amino acid synthesis. Field trials show 85% suppression of Amaranthus retroflexus at 50 g/ha .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (3.2 mmol/g at 25°C) .

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